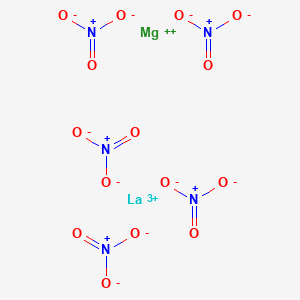

Magnesium;lanthanum(3+);pentanitrate

Description

Magnesium;lanthanum(3+);pentanitrate is a complex nitrate compound containing magnesium (Mg²⁺) and lanthanum (La³⁺) cations with five nitrate (NO₃⁻) groups. Synthesis likely involves co-precipitation or thermal decomposition of magnesium and lanthanum nitrate precursors, as seen in studies on related rare earth-magnesium systems . This compound may serve as a precursor for advanced materials, catalysts, or alloys due to the synergistic properties of magnesium (lightweight, high reactivity) and lanthanum (high thermal stability, catalytic activity) .

Propriétés

Formule moléculaire |

LaMgN5O15 |

|---|---|

Poids moléculaire |

473.24 g/mol |

Nom IUPAC |

magnesium;lanthanum(3+);pentanitrate |

InChI |

InChI=1S/La.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |

Clé InChI |

KRAQOZLHABSGQK-UHFFFAOYSA-N |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[La+3] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of nitric acid, lanthanum magnesium salt typically involves the reaction of lanthanum oxide and magnesium oxide with nitric acid. The reaction can be represented as follows: [ \text{2HNO}_3 + \text{La}_2\text{O}_3 + \text{MgO} \rightarrow \text{La(Mg(NO}_3)_2)_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful control of temperature and concentration to ensure the complete reaction of the oxides with nitric acid .

Industrial Production Methods

In an industrial setting, the production of nitric acid, lanthanum magnesium salt involves the use of large-scale reactors where lanthanum and magnesium oxides are reacted with concentrated nitric acid. The reaction mixture is then filtered to remove any unreacted oxides, and the resulting solution is evaporated to crystallize the salt. The crystals are then washed and dried to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Nitric acid, lanthanum magnesium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to form lower oxidation state products.

Substitution: The nitrate ions in the compound can be substituted by other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with nitric acid, lanthanum magnesium salt include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from the reactions of nitric acid, lanthanum magnesium salt depend on the type of reaction. For example, oxidation reactions may produce lanthanum and magnesium oxides, while reduction reactions may yield lanthanum and magnesium metals .

Applications De Recherche Scientifique

Nitric acid, lanthanum magnesium salt has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Employed in biological studies to understand the role of lanthanum and magnesium in biological systems.

Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases related to magnesium and lanthanum deficiencies.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of nitric acid, lanthanum magnesium salt involves the interaction of its constituent ions with molecular targets. Lanthanum ions can interact with phosphate groups in biological systems, while magnesium ions play a crucial role in enzymatic reactions. The nitrate ions can participate in redox reactions, contributing to the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Compositional Similarities

- Lanthanum Nitrate (La(NO₃)₃): Contains only La³⁺ and nitrate ions. It is highly soluble in water and thermally stable up to ~400°C, making it useful in ceramics and catalysts. In contrast, magnesium;lanthanum(3+);pentanitrate likely exhibits enhanced thermal stability due to magnesium’s smaller ionic radius (0.72 Å vs. La³⁺’s 1.06 Å), which strengthens lattice interactions .

- Magnesium Nitrate (Mg(NO₃)₂): Hygroscopic and decomposes at ~330°C. The addition of lanthanum may reduce hygroscopicity and increase decomposition temperatures, as observed in lanthanum-doped magnesium alloys .

Functional and Catalytic Properties

- Lanthanum Triflate (La(OTf)₃) and Magnesium Triflate (Mg(OTf)₂) : Both act as Lewis acid catalysts in organic reactions. Magnesium;lanthanum(3+);pentanitrate may exhibit superior catalytic efficiency due to the combined redox activity of La³⁺ and Mg²⁺, similar to La-Mg alloys used in hydrogen storage .

- Beryllium-Lanthanum Double Nitrate : Forms mixed crystals with magnesium-lanthanum nitrate, indicating structural compatibility. However, magnesium’s lower toxicity compared to beryllium makes Mg-La systems safer for industrial applications .

Thermal and Mechanical Behavior

- Lanthanum-Magnesium Hexaaluminate (LaMgAl₁₁O₁₉) : A thermal barrier coating material synthesized at 1500°C. Magnesium;lanthanum(3+);pentanitrate, when calcined, could form similar high-temperature oxides, leveraging lanthanum’s ability to refine microstructures and improve mechanical strength .

- AZ91 Magnesium Alloys with Lanthanum: Adding 0.3–0.5 wt.% La enhances tensile strength by 20% and corrosion resistance by 50%.

Data Tables

Table 1: Comparative Properties of Mg-La Pentanitrate and Related Compounds

*Calculated based on stoichiometric assumptions.

Table 2: Ionic Radii and Coordination Effects

| Ion | Ionic Radius (Å) | Common Coordination Number | Role in Compound Stability |

|---|---|---|---|

| Mg²⁺ | 0.72 | 6 | Enhances lattice rigidity |

| La³⁺ | 1.06 | 9–12 | Stabilizes nitrate coordination |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.